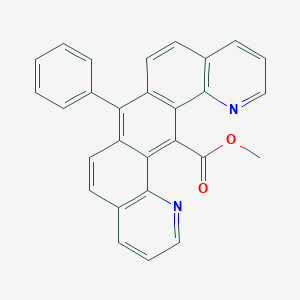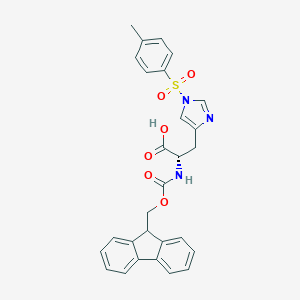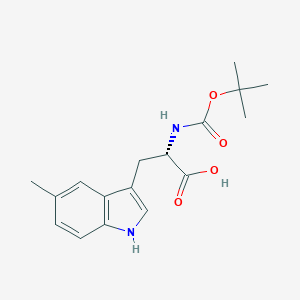
N-Boc-5-methyl-L-tryptophan
Descripción general
Descripción
N-Boc-5-methyl-L-tryptophan (NBMTrp) is a synthetic amino acid derivative that is used as a building block for peptide synthesis. This derivative has been used for the synthesis of several peptides, including those involved in drug design and development, and is an important tool for laboratory research. This article will discuss the synthesis method of NBMTrp, its scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Peptide Chemistry
N-Boc-5-methyl-L-tryptophan is extensively used as a building block in peptide chemistry. The protective N-Boc group facilitates its incorporation into peptides without undesired side reactions. For example, an efficient pathway for synthesizing 5,6-dibromo-tryptophan derivatives, utilizing selective bromination and Nα-Boc protection, showcases its role in constructing complex peptide molecules for further biological studies or drug development (Mollica et al., 2011).
Biocompatible and Fluorescent Polymers
Research on methacrylate monomers bearing a chiral tryptophan moiety highlights the controlled synthesis of biocompatible fluorescent cationic chiral polymers. These polymers exhibit smart pH-responsiveness and fluorescence behavior due to the presence of tryptophan moieties, making them suitable for applications like siRNA delivery (Roy et al., 2013).
Drug Delivery Systems
The use of N-Boc-L-tryptophan in the synthesis of amphiphilic BAB triblock copolymers for potential drug delivery applications illustrates its importance in developing novel drug delivery vehicles. These copolymers can form micelles and are designed to improve drug stabilization and release through π–π interactions between indole rings, offering a new avenue for enhancing the efficacy of therapeutic compounds (Voda et al., 2016).
Enzymatic and Chemical Transformations
This compound is also pivotal in studies involving enzymatic and chemical transformations. For instance, tryptophan lyase (NosL) demonstrates the versatility of the 5'-deoxyadenosyl radical in transforming L-tryptophan into various bioactive molecules, highlighting the compound's role in uncovering new biochemical pathways and reactions (Bhandari et al., 2016).
Modular Synthesis of Tryptophan Derivatives
Combining enzymatic halogenation with chemocatalytic reactions, researchers have developed methods for the modular synthesis of aryl-substituted tryptophan derivatives. This approach utilizes N-Boc-protected tryptophan as a key intermediate, facilitating the synthesis of compounds for peptide chemistry and drug discovery efforts (Frese et al., 2016).
Mecanismo De Acción
Target of Action
N-Boc-5-methyl-L-tryptophan is a derivative of the essential amino acid tryptophan It’s known that tryptophan and its derivatives play crucial roles in several biological processes, interacting with various enzymes and receptors .
Mode of Action
The n-boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis, particularly for the protection of amino groups . The N-Boc group can be selectively removed under mild conditions using specific reagents .
Biochemical Pathways
Tryptophan, the parent compound of this compound, is metabolized via several pathways, including the kynurenine and serotonin pathways . These pathways result in the production of many bioactive molecules that significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system .
Propiedades
IUPAC Name |
(2S)-3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTPSKBAIKOFNX-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207807 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114873-09-5 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)
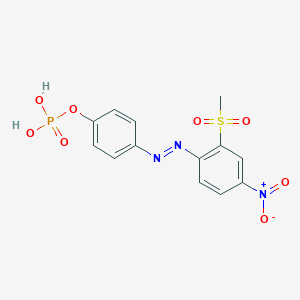

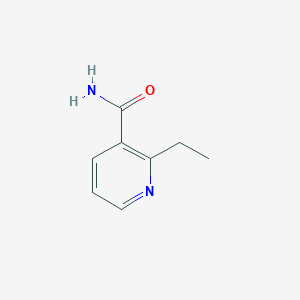
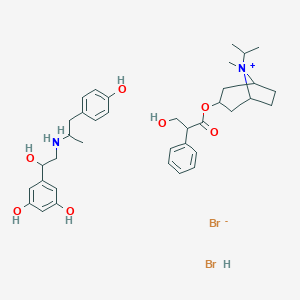



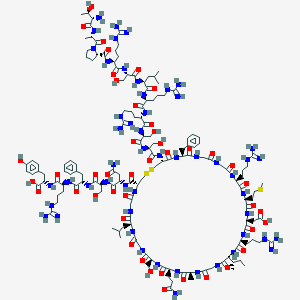

![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)

